molecular formula C48H94N18O11 B14242082 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine CAS No. 494804-21-6

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine

Cat. No.: B14242082
CAS No.: 494804-21-6
M. Wt: 1099.4 g/mol
InChI Key: FCKFXUSYTGPAMF-PEAOEFARSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, glycine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and leucine.

    Reduction: This reaction can reduce disulfide bonds if present within the peptide.

    Substitution: This reaction can involve the replacement of specific amino acid residues with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: This reaction often requires specific enzymes or chemical reagents to facilitate the exchange of amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds, yielding free thiol groups.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: It is utilized in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or inducing conformational changes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

494804-21-6

Molecular Formula

C48H94N18O11

Molecular Weight

1099.4 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C48H94N18O11/c1-30(2)26-37(44(74)60-29-40(69)70)62-39(68)28-58-42(72)32(15-4-9-21-50)61-38(67)27-59-43(73)33(16-5-10-22-51)64-45(75)34(17-6-11-23-52)65-46(76)35(18-7-12-24-53)66-47(77)36(19-13-25-57-48(55)56)63-41(71)31(54)14-3-8-20-49/h30-37H,3-29,49-54H2,1-2H3,(H,58,72)(H,59,73)(H,60,74)(H,61,67)(H,62,68)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,69,70)(H4,55,56,57)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

FCKFXUSYTGPAMF-PEAOEFARSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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